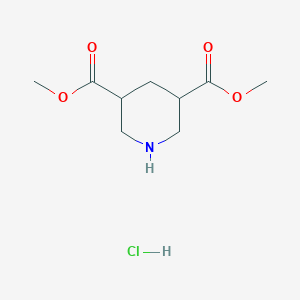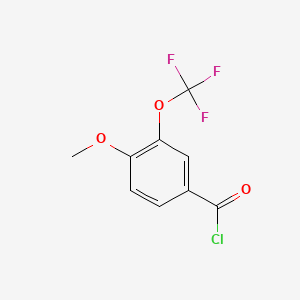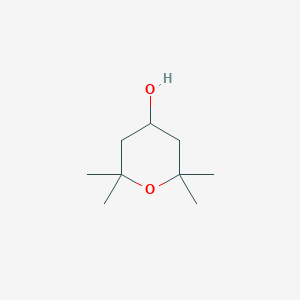
(2-Ethyl-6-fluorophenyl)methanol
Vue d'ensemble
Description
“(2-Ethyl-6-fluorophenyl)methanol” is a chemical compound with the molecular formula C9H11FO. It has a molecular weight of 154.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(2-Ethyl-6-fluorophenyl)methanol” is 1S/C9H11FO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-5,11H,2,6H2,1H3 . This indicates that the molecule consists of a 2-ethyl-6-fluorophenyl group attached to a methanol group.Physical And Chemical Properties Analysis
“(2-Ethyl-6-fluorophenyl)methanol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Palladium-Catalyzed C-H Halogenation : A study demonstrated the advantages of using palladium-catalyzed iterative C-H halogenation reactions for preparing multi-substituted arenes, offering milder reaction conditions, higher yields, and better selectivity compared to traditional methods. This approach highlights the role of fluoro-substituted compounds in facilitating complex organic synthesis processes (Sun, Rao, & Sun, 2014).
Olefin Epoxidation by H2O2 in Fluorinated Alcohol Solutions : Research found that olefin epoxidation by H2O2 is significantly enhanced in fluorinated alcohol solutions under mild conditions without additional catalysts. This reveals the catalytic template role of fluorinated alcohols in reducing activation energy and facilitating the reaction, mimicking enzymatic processes (de Visser, Kaneti, Neumann, & Shaik, 2003).
Material Science and Engineering
Polymer Light-Emitting Diodes (PLEDs) : A study on the development of alcohol-soluble neutral conjugated polymers for use as efficient electron-injecting materials in PLEDs underscores the significance of such compounds in advancing optoelectronic device technology (Huang, Zhang, Liu, & Jen, 2009).
Methanol as a Renewable Chemical Feedstock : Exploring the conversion of methanol to higher alcohols incorporating all-carbon quaternary centers via catalytic C-C coupling illustrates methanol's potential as a renewable feedstock for producing complex organic molecules (Moran, Preetz, Mesch, & Krische, 2011).
Biological and Environmental Sciences
- Biological Conversion of Methanol : Engineering E. coli to utilize methanol for the production of specialty chemicals demonstrates the feasibility of biological processes in converting renewable substrates into valuable compounds. This approach leverages methanol's properties to support microbial growth and product formation (Whitaker, Jones, Bennett, Gonzalez, Vernacchio, Collins, Palmer, Schmidt, Antoniewicz, Koffas, & Papoutsakis, 2017).
Safety And Hazards
The safety information for “(2-Ethyl-6-fluorophenyl)methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
(2-ethyl-6-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNADUBHFTZOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-6-fluorophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1530385.png)












